![molecular formula C19H24N4O B3001597 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235048-30-2](/img/structure/B3001597.png)
3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and belongs to the class of benzamide derivatives.
Scientific Research Applications
Cancer Treatment
The compound 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has been indicated in research related to cancer treatment. For instance, derivatives of this compound have been explored for their potential as therapeutic agents in leukemia by inhibiting the activity of tyrosine kinases .
Anti-inflammatory Applications
There is also evidence suggesting that similar compounds may have anti-inflammatory properties. This could mean that our compound of interest might be investigated for its use in treating inflammatory diseases .
Antitubercular Activity
Another possible application is in the treatment of tuberculosis (TB). Derivatives of this compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
BET Protein Inhibition
The compound may also serve as a lead to investigate the anticancer and anti-inflammatory activity of BET proteins. BET proteins are known to be involved in various diseases, including cancer and inflammation, and inhibiting their activity could have therapeutic benefits .
Kinase Inhibition
Kinase inhibition is another area where this compound could be applied. Kinases play a crucial role in cell signaling and are targets for cancer therapy. The compound’s derivatives have been structurally characterized for their potential to inhibit kinase activity .
Lung Cancer Treatment
Research has aimed to synthesize derivatives of this compound against lung cancer cell lines, studying the effect of chemical structure on potency .
Mechanism of Action
Target of Action
The primary target of this compound is the Abelson tyrosine kinase domain . This domain is characteristic for the Abelson gene and plays a crucial role in various cellular processes, including cell differentiation, division, adhesion, and stress response .
Mode of Action
The compound interacts with its target through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions allow the compound to bind specifically to the inactive form of the Abelson tyrosine kinase domain . This binding inhibits the activity of tyrosine kinases, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. One of the key pathways is the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival . The compound’s action on this pathway can lead to changes in cell growth and division .
Pharmacokinetics
For instance, it has been structurally characterized only in the form of its piperazin-1-ium salt .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This can lead to a decrease in cell proliferation and an increase in cell death, particularly in cells that rely on the activity of these kinases for survival . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinases, such as certain types of leukemia .
properties
IUPAC Name |
3,4-dimethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-5-17(12-15(14)2)18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXGWOALKDYULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide |
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